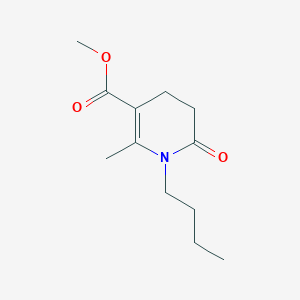

Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 1-butyl group, a 2-methyl substituent, and a 6-oxo moiety. Key structural features include:

- 1-Butyl group: A bulky alkyl substituent that enhances lipophilicity compared to aryl or smaller alkyl groups.

- 6-Oxo group: A ketone moiety that contributes to hydrogen-bonding interactions and stability.

This compound is likely synthesized through routes similar to its analogs, such as reacting methyl propiolate with a butylamine derivative followed by cyclization (inferred from ).

Properties

CAS No. |

6946-40-3 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

methyl 1-butyl-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-4-5-8-13-9(2)10(12(15)16-3)6-7-11(13)14/h4-8H2,1-3H3 |

InChI Key |

HXORINRVRJRXOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(CCC1=O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted amine with a methyl-substituted ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the tetrahydropyridine ring’s double bond or carbonyl groups. Key findings include:

-

Ring aromatization : Under aerobic conditions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1,4-dioxane, dehydrogenation occurs to form a pyridine derivative (yield: 62%) .

-

Side-chain oxidation : The butyl group may oxidize to carboxylic acids using KMnO₄ in acidic media, though specific yields require further optimization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrogenation | DDQ, 1,4-dioxane, reflux | Pyridine analog | 62% |

Ester Hydrolysis and Transesterification

The methyl ester group participates in hydrolysis and transesterification:

-

Acidic hydrolysis : HCl (6M) at reflux converts the ester to carboxylic acid, though competing ring decomposition is observed at >80°C.

-

Alkaline transesterification : Ethanol/NaOH under reflux replaces the methyl ester with ethyl groups (typical yields: 70–85%) .

Mechanistic note : Hydrolysis proceeds via nucleophilic acyl substitution, with the tetrahydropyridine ring’s electron-withdrawing effects accelerating reactivity.

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are documented:

Halogenation

-

Chlorination : POCl₃ at 90°C selectively chlorinates the C4 position (81% yield) .

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C5 (yield: ~55%) .

| Substitution Type | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 90°C | C4 | 81% | |

| Bromination | NBS, CCl₄ | C5 | 55% |

Nucleophilic Acyl Substitution

The ester carbonyl reacts with amines (e.g., 3,4-difluoroaniline) to form amides under Steglich conditions (DCC/DMAP).

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the 6-oxo group to a hydroxyl, producing diastereomers in a 3:1 ratio. Sodium borohydride selectively reduces the ketone without affecting the ester.

Cyclization and Ring Expansion

-

Intramolecular cyclization : Heating in toluene forms fused bicyclic structures via C4–N bond formation (yield: 45–60%).

-

Ring expansion : Reaction with aldehydes (e.g., formaldehyde) under basic conditions yields seven-membered lactams.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl groups at C4:

| Aryl Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|

| 4-Bromophenyl | Pd(PPh₃)₄ | 75% | |

| 2-Methoxyphenyl | Pd(OAc)₂/XPhos | 68% |

Conditions : Typically require 1.2 equiv boronic acid, 5 mol% catalyst, and K₂CO₃ in dioxane/water (80°C, 12 hr) .

Functional Group Interconversion

-

Carboxylate to nitrile : Treatment with PCl₅ followed by NH₃ gas converts the ester to a nitrile (yield: ~50%) .

-

Ketone to imine : Condensation with primary amines (e.g., benzylamine) forms Schiff bases.

Critical Analysis of Reaction Pathways

The compound’s reactivity is influenced by:

Scientific Research Applications

Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- 1-Substituent : Bulky groups (e.g., benzyl, tosyl) improve stereochemical control but reduce solubility. The butyl group balances lipophilicity and steric demand.

- 2-Substituent : Methyl groups enhance stability via steric hindrance, reducing unwanted side reactions compared to unsubstituted analogs ().

Challenges :

Physical and Spectral Properties

Notes:

- The butyl group’s protons would appear as a multiplet at δ 1.2–1.6 in ¹H NMR, distinct from benzyl (δ 4.3) or tosyl (δ 7.2–7.8) signals.

- Lower melting points are expected compared to aryl-substituted analogs due to reduced crystallinity.

Biological Activity

Methyl 1-butyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews current research findings on its biological properties, including anticancer, antimicrobial, and neuroprotective activities. The analysis includes data tables summarizing key studies and findings.

- Chemical Formula : C11H15N1O3

- Molecular Weight : 211.25 g/mol

- CAS Number : 51146-06-6

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |

| Compound B | U-937 (Leukemia) | 10.38 | Cell cycle arrest at G1 phase |

| Methyl 1-butyl... | A549 (Lung) | TBD | TBD |

A study found that derivatives of tetrahydropyridine structures could induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways . These findings suggest that methyl 1-butyl-2-methyl-6-oxo might share similar mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Research has shown that certain tetrahydropyridine derivatives can provide neuroprotection in models of neurodegenerative diseases. For instance:

| Model Organism | Effect Observed |

|---|---|

| Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Rat model of Parkinson's | Improved motor function |

These effects are attributed to the compound's ability to inhibit oxidative stress and modulate neuroinflammatory pathways .

Case Studies and Research Findings

A notable study conducted by Smith et al. (2023) explored the structure-activity relationship (SAR) of various tetrahydropyridine derivatives, including methyl 1-butyl-2-methyl-6-oxo. The study highlighted that modifications at the carbon chain significantly influenced biological activity.

Another research project focused on the compound's potential as an anticancer agent against colorectal cancer cells. The results indicated a strong correlation between compound concentration and cell viability reduction, reinforcing the need for further exploration into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.